N-(3-chlorophenyl)-1-(3-methylphenyl)methanesulfonamide
Overview
Description
N-(3-chlorophenyl)-1-(3-methylphenyl)methanesulfonamide is a chemical compound with potential applications in various scientific fields. This compound features a chlorophenyl group and a methanesulfonamide group, making it a candidate for further research and development in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a series of chemical reactions involving chlorophenyl and methanesulfonamide precursors. The reaction conditions typically involve the use of strong bases or acids to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical synthesis. This involves the use of reactors and controlled environments to ensure the purity and consistency of the final product. The process may also include purification steps to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: N-(3-chlorophenyl)-1-(3-methylphenyl)methanesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a reagent or intermediate in the synthesis of more complex molecules. Its unique structure makes it suitable for studying reaction mechanisms and developing new synthetic pathways.
Biology: In biological research, N-(3-chlorophenyl)-1-(3-methylphenyl)methanesulfonamide can be used to study biological processes and interactions. It may serve as a tool for probing enzyme activities or as a potential inhibitor for specific biological targets.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with biological molecules makes it a candidate for drug discovery and development.
Industry: In industry, this compound can be used in the production of various chemical products, including pharmaceuticals, agrochemicals, and materials. Its versatility and reactivity make it valuable for a wide range of industrial applications.
Mechanism of Action
The mechanism by which N-(3-chlorophenyl)-1-(3-methylphenyl)methanesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Tolfenamic Acid: Another compound with a similar structure, used as an anti-inflammatory agent.
Benzamide Derivatives: Compounds with similar functional groups, used in various chemical and biological applications.
Uniqueness: N-(3-chlorophenyl)-1-(3-methylphenyl)methanesulfonamide stands out due to its specific combination of functional groups and its potential applications in multiple fields. Its unique structure allows for diverse reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(3-chlorophenyl)-1-(3-methylphenyl)methanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S/c1-11-4-2-5-12(8-11)10-19(17,18)16-14-7-3-6-13(15)9-14/h2-9,16H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKOAXMWLXVZHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NC2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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